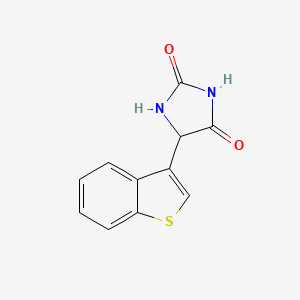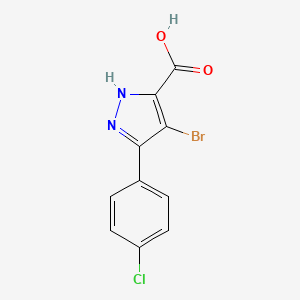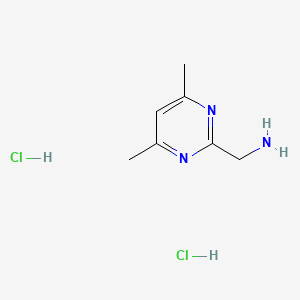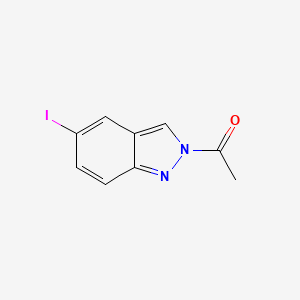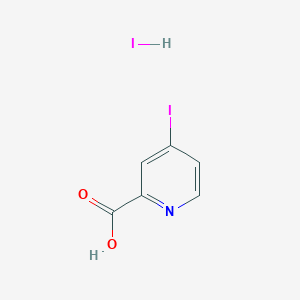![molecular formula C14H18FNO3 B1439512 tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate CAS No. 1035818-88-2](/img/structure/B1439512.png)
tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate
Vue d'ensemble
Description
“tert-Butyl N-(4-fluoro-3-methylphenyl)carbamate” is a chemical compound with the CAS Number: 1384312-73-5 . It has a molecular weight of 225.26 . The compound is originated from CN .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16FNO2/c1-8-7-9 (5-6-10 (8)13)14-11 (15)16-12 (2,3)4/h5-7H,1-4H3, (H,14,15) .
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Intermediate in Synthesis of Biologically Active Compounds
Tert-butyl carbamates, including variants like the one , are used as intermediates in the synthesis of biologically active compounds. For instance, a related compound, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, is a key intermediate in creating compounds like osimertinib (AZD9291), an important drug in cancer treatment. The synthesis process typically involves steps such as acylation, nucleophilic substitution, and reduction, highlighting the compound's versatility in organic synthesis (Zhao, Guo, Lan, & Xu, 2017).
Lithiation Reactions and Functionalization
Tert-butyl carbamates serve as substrates for directed lithiation, a process important for creating substituted products in organic chemistry. This demonstrates their role in the functionalization of organic molecules and the creation of diverse chemical structures (Smith, El‐Hiti, & Alshammari, 2013).
Synthesis of Cycloalkanes and Heterocycles
Another significant application of tert-butyl carbamates is in the synthesis of cycloalkanes and heterocyclic compounds. For instance, tert-butyl carbamates have been used in the enantioselective synthesis of carbocyclic analogues of nucleotides, demonstrating their utility in creating complex, chiral molecules (Ober, Marsch, Harms, & Carell, 2004).
Diels-Alder Reactions and Ring Transformations
These compounds are also involved in Diels-Alder reactions, a type of cycloaddition reaction crucial in organic chemistry for constructing complex molecular structures. Such reactions often result in the formation of six-membered rings, integral to many organic compounds (Padwa, Brodney, & Lynch, 2003).
Deprotection Processes in Organic Synthesis
Tert-butyl carbamates are used in deprotection strategies in organic synthesis. For example, aqueous phosphoric acid has been used for the deprotection of tert-butyl carbamates, showcasing their role in selective synthetic processes where protecting groups are needed (Li et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-9-7-10(5-6-11(9)15)12(17)8-16-13(18)19-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCDKBRRCQJMAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CNC(=O)OC(C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



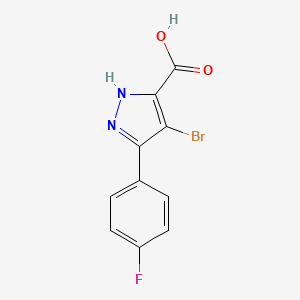
![3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439432.png)
![4-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1439433.png)
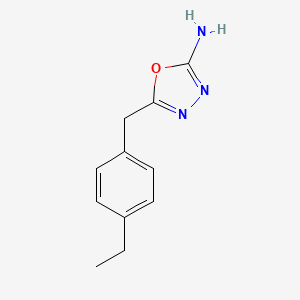
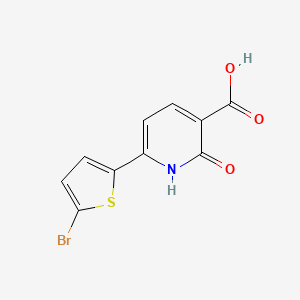
![3-(4-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439436.png)
